molecular formula C18H13ClN4O B11027524 3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one

3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one

Cat. No.: B11027524
M. Wt: 336.8 g/mol
InChI Key: QJGIDFYVXLMGLM-UHFFFAOYSA-N
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Description

3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one: quinazolin-4-one , belongs to the quinazoline family. It features a quinazolinone core with a pyrazole ring substitution. The compound’s structure is characterized by a quinazoline scaffold fused with a pyrazole moiety, resulting in intriguing pharmacological properties.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for quinazolin-4-one. One notable method involves microwave-assisted, base-promoted, metal-free synthesis. Starting from 2-aminobenzonitrile and carbonyl compounds, this concise and convergent approach yields the desired product in good to excellent yields .

b. Reaction Conditions: The microwave-assisted synthesis typically employs mild reaction conditions, such as alkaline catalysis, solvent-free conditions, and absence of oxidizing agents. These features contribute to its green and sustainable profile.

c. Industrial Production: While industrial-scale production methods may vary, the microwave-assisted route provides a foundation for efficient large-scale synthesis.

Chemical Reactions Analysis

Quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazoline-4,6-diones.

    Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinones.

    Substitution: Substituents on the phenyl ring influence reactivity. Common reagents include bases, reducing agents, and electrophiles. Major products depend on reaction conditions and substituents.

Scientific Research Applications

a. Medicinal Chemistry: Quinazolin-4-one derivatives exhibit diverse biological activities, including:

b. Industry: Quinazolin-4-one derivatives find applications in:

    Agrochemicals: As fungicides and herbicides.

    Materials Science: As intermediates for functional materials.

Mechanism of Action

The precise mechanism of quinazolin-4-one’s effects varies based on specific derivatives. common targets include kinases, enzymes, and receptors. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Quinazolin-4-one stands out due to its unique combination of quinazoline and pyrazole moieties. Similar compounds include other quinazolines, pyrazoles, and related heterocycles.

Properties

Molecular Formula

C18H13ClN4O

Molecular Weight

336.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]quinazolin-4-one

InChI

InChI=1S/C18H13ClN4O/c1-11-16(12-6-8-13(19)9-7-12)17(22-21-11)23-10-20-15-5-3-2-4-14(15)18(23)24/h2-10H,1H3,(H,21,22)

InChI Key

QJGIDFYVXLMGLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N2C=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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